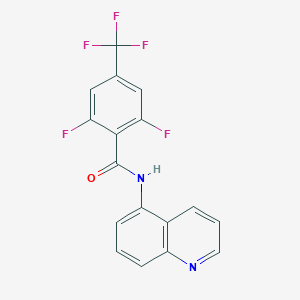
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide, also known as DFB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide exerts its therapeutic effects by inhibiting specific enzymes and pathways involved in various diseases. In cancer, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a critical role in cancer progression. In inflammation, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the protection of neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, depending on the disease and the specific pathway targeted. In cancer, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and improve the resolution of inflammation. In neurodegenerative disorders, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and apoptosis, and improve cognitive function.
実験室実験の利点と制限
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for the targeted enzymes and pathways. However, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide also has some limitations, including its low solubility, potential toxicity, and limited availability.
将来の方向性
For research on 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide include the identification of new targets and pathways, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of new formulations and delivery systems to improve its solubility and bioavailability. Additionally, further research is needed to evaluate the safety and efficacy of 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide in preclinical and clinical studies, and to explore its potential for combination therapy with other drugs.
合成法
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluoro-4-nitroaniline with 5-chloro-8-hydroxyquinoline, followed by the reduction of the nitro group to an amino group and subsequent reaction with 4-(trifluoromethyl)benzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cancer progression. In inflammation, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the severity of inflammation. In neurodegenerative disorders, 2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress and apoptosis, thereby reducing the progression of the disease.
特性
IUPAC Name |
2,6-difluoro-N-quinolin-5-yl-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F5N2O/c18-11-7-9(17(20,21)22)8-12(19)15(11)16(25)24-14-5-1-4-13-10(14)3-2-6-23-13/h1-8H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWOYQFQBURBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=C(C=C3F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone](/img/structure/B7450984.png)
![N-(1,3-benzothiazol-2-yl)-2-[2-(dimethylamino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7450991.png)
![4-methyl-N-[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-2-carboxamide](/img/structure/B7450992.png)
![[4-(1H-indole-2-carbonyl)piperazin-1-yl]-[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-yl]methanone](/img/structure/B7450997.png)
![N-[2-(3-bromophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7451022.png)

![6-imidazol-1-yl-N-[(1-phenyltriazol-4-yl)methyl]pyridin-3-amine](/img/structure/B7451032.png)
![N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide](/img/structure/B7451045.png)
![2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile](/img/structure/B7451052.png)
![4-[[2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-5-methylthiophene-2-carboxamide](/img/structure/B7451061.png)
![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)